molecular formula C8H11N B12986153 6-Ethynyl-3-azabicyclo[4.1.0]heptane

6-Ethynyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B12986153
M. Wt: 121.18 g/mol
InChI Key: ATRAVWPNADILNF-UHFFFAOYSA-N
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Description

6-Ethynyl-3-azabicyclo[410]heptane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Ethynyl-3-azabicyclo[4.1.0]heptane involves the oxidative cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes radical oxidation to achieve the desired product. The reaction is carried out under mild conditions, making it operationally straightforward and sustainable .

Another approach involves the preparation of 6-functionalized azabicyclo[4.1.0]heptane derivatives. The common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is obtained in four steps starting from readily available 4-hydroxymethyl pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies mentioned above can be scaled up for industrial applications, given their operational ease and compatibility with a wide range of functional groups and substrates.

Mechanism of Action

The mechanism by which 6-Ethynyl-3-azabicyclo[4.1.0]heptane exerts its effects involves radical oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions. The compound’s bicyclic structure allows for diverse interactions with various molecular targets, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-3-azabicyclo[4.1.0]heptane is unique due to its ethynyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

6-ethynyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H11N/c1-2-8-3-4-9-6-7(8)5-8/h1,7,9H,3-6H2

InChI Key

ATRAVWPNADILNF-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCNCC1C2

Origin of Product

United States

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